Cas no 30235-20-2 (4-chloro-3-methylpyridine-2-carboxylic acid)
4-chloro-3-methylpyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-methylpicolinic acid
- 4-chloro-3-methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 4-chloro-3-methyl-
- 3-Methyl-4-chlorpicolinsaeure
- 4-Chlor-3-methyl-picolinsaeure
- 4-CHLORO-3-METHYL-2-PYRIDINECARBOXYLIC ACID
- 4-chloro-3-methyl-pyridine-2-carboxylic acid
- AB52815
- AGN-PC-003NE5
- KB-00449
- SureCN231248
-
- MDL: MFCD09834848
- Inchi: 1S/C7H6ClNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
- InChI Key: ASZXAHFQIARKCC-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C(=O)O)C=1C
4-chloro-3-methylpyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277895-1g |
4-Chloro-3-methylpicolinic acid |
30235-20-2 | 95% | 1g |
$439 | 2022-06-11 | |
| Chemenu | CM277895-5g |
4-Chloro-3-methylpicolinic acid |
30235-20-2 | 95% | 5g |
$1105 | 2022-06-11 | |
| Chemenu | CM277895-10g |
4-Chloro-3-methylpicolinic acid |
30235-20-2 | 95% | 10g |
$1683 | 2022-06-11 | |
| Chemenu | CM277895-25g |
4-Chloro-3-methylpicolinic acid |
30235-20-2 | 95% | 25g |
$2660 | 2022-06-11 | |
| Chemenu | CM277895-1g |
4-Chloro-3-methylpicolinic acid |
30235-20-2 | 95% | 1g |
$439 | 2021-08-18 | |
| Chemenu | CM277895-5g |
4-Chloro-3-methylpicolinic acid |
30235-20-2 | 95% | 5g |
$1105 | 2021-08-18 | |
| Chemenu | CM277895-10g |
4-Chloro-3-methylpicolinic acid |
30235-20-2 | 95% | 10g |
$1683 | 2021-08-18 | |
| Chemenu | CM277895-25g |
4-Chloro-3-methylpicolinic acid |
30235-20-2 | 95% | 25g |
$2660 | 2021-08-18 | |
| Matrix Scientific | 174846-1g |
4-Chloro-3-methyl-2-pyridinecarboxylic acid |
30235-20-2 | 1g |
$540.00 | 2023-09-07 | ||
| Matrix Scientific | 174846-5g |
4-Chloro-3-methyl-2-pyridinecarboxylic acid |
30235-20-2 | 5g |
$1296.00 | 2023-09-07 |
4-chloro-3-methylpyridine-2-carboxylic acid Suppliers
4-chloro-3-methylpyridine-2-carboxylic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 4-chloro-3-methylpyridine-2-carboxylic acid
Introduction to 4-chloro-3-methylpyridine-2-carboxylic acid (CAS No. 30235-20-2)
4-chloro-3-methylpyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 30235-20-2, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its chlorinated pyridine core and carboxylic acid functional group, has garnered attention due to its versatile applications in the development of various bioactive molecules.
The structural motif of 4-chloro-3-methylpyridine-2-carboxylic acid consists of a pyridine ring substituted at the 4-position with a chlorine atom and at the 3-position with a methyl group, while the 2-position is terminated with a carboxylic acid moiety. This specific arrangement imparts unique reactivity, making it a valuable building block for synthesizing more complex chemical entities. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring allows for diverse chemical transformations, including nucleophilic aromatic substitution, metal-catalyzed coupling reactions, and esterification processes.
In recent years, 4-chloro-3-methylpyridine-2-carboxylic acid has been extensively utilized in the synthesis of pharmacologically relevant compounds. Its role as a precursor in the preparation of active pharmaceutical ingredients (APIs) has been well-documented in several scientific studies. For instance, derivatives of this compound have been explored as intermediates in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The chloro substituent on the pyridine ring facilitates further functionalization, enabling the construction of intricate molecular frameworks that can interact with biological targets with high specificity.
One notable application of 4-chloro-3-methylpyridine-2-carboxylic acid is in the synthesis of neuropeptide receptor modulators. The pyridine scaffold is frequently found in ligands that bind to neurotransmitter receptors, and modifications at specific positions can fine-tune binding affinity and selectivity. Research published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters* has highlighted the utility of this compound in generating novel compounds with potential therapeutic effects. For example, a recent study demonstrated that incorporating 4-chloro-3-methylpyridine-2-carboxylic acid into a scaffold led to the discovery of a potent antagonist for the sigma-1 receptor, which shows promise in treating neurodegenerative disorders.
The carboxylic acid group in 4-chloro-3-methylpyridine-2-carboxylic acid offers additional opportunities for chemical manipulation. It can be easily converted into esters, amides, or anhydrides through standard coupling reactions, expanding its utility in medicinal chemistry. These derivatives have been investigated for their antimicrobial and anti-inflammatory properties. For instance, a series of pyridine-based amides derived from this compound have exhibited significant activity against Gram-negative bacteria, suggesting their potential use in developing new antibiotics.
From an industrial perspective, 4-chloro-3-methylpyridine-2-carboxylic acid is synthesized through multi-step organic reactions that often involve chlorination and methylation processes on a pyridine precursor. Advances in catalytic methods have improved the efficiency and scalability of these synthetic routes, making it more feasible to produce this compound on an industrial scale. The growing demand for specialized intermediates like this one underscores its importance in modern drug discovery and chemical manufacturing.
The versatility of 4-chloro-3-methylpyridine-2-carboxylic acid extends beyond pharmaceutical applications. It has also found utility in materials science, particularly in the development of organic electronic materials such as ligands for metal complexes used in photovoltaic devices. The ability to modify its structure allows chemists to tailor its electronic properties for specific applications, contributing to advancements in sustainable energy technologies.
In conclusion, 4-chloro-3-methylpyridine-2-carboxylic acid (CAS No. 30235-20-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis continues to drive innovation, particularly in the development of targeted therapeutics for complex diseases. As research progresses, new methodologies and applications for this compound are likely to emerge, further solidifying its importance in both academic and industrial settings.
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